molecular formula C7H10N2O3 B13318610 (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13318610
M. Wt: 170.17 g/mol
InChI Key: GVQWXLTWWOSRCG-VKZKZBKNSA-N
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Description

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclic dipeptide (2,5-diketopiperazine, DKP) characterized by a hydroxylated hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core structure . This compound belongs to a class of bioactive alkaloids and cyclic dipeptides frequently isolated from microbial sources, including endophytic fungi, marine bacteria, and Streptomyces species . Its core DKP structure is known for diverse biological activities, making it a valuable scaffold in scientific research. The compound and its closely related analogs have demonstrated significant promise in various research areas. Studies have identified the pyrrolo[1,2-a]pyrazine-1,4-dione structure as a potent antioxidant, capable of scavenging free radicals, which suggests its potential as a preventive agent against oxidative stress-related diseases . Furthermore, research on a similar compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine Bacillus tequilensis , showed a potent inhibitory effect on multidrug-resistant Staphylococcus aureus . This antimicrobial activity, coupled with findings that such compounds are non-hemolytic, increases their relevance for investigations into new anti-infective agents . Preliminary research also suggests that derivatives of this compound may offer neuroprotective benefits, making them relevant for studying neurodegenerative disorders . Key Compound Specifications • CAS Number : 1846606-32-3 • Molecular Formula : C 7 H 10 N 2 O 3 • Molecular Weight : 170.17 g/mol This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

(8aS)-3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)/t4-,6?/m0/s1

InChI Key

GVQWXLTWWOSRCG-VKZKZBKNSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC(C(=O)N2C1)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Approaches for Diketopiperazine Derivatives

Diketopiperazines (DKPs) are typically synthesized through:

For the structurally related 3-isopropyl variant (PubChem CID 98951), cyclo(Pro-Val) formation occurs through intramolecular cyclization of L-proline and L-valine dipeptides under reflux in anhydrous solvents. Adapting this method could involve substituting valine with a hydroxyamino acid precursor.

Microbial Biosynthesis

Streptomyces species naturally produce pyrrolo[1,2-a]pyrazine-dione derivatives through non-ribosomal peptide synthetase (NRPS) pathways. Key steps include:

  • Amino acid activation and condensation
  • Cyclization by thioesterase domains
  • Post-modification (oxidation/methylation)

Fermentation parameters for MUSC 149 Streptomyces:

Parameter Optimal Value Yield Improvement
Temperature 28°C 32%
pH 7.2 28%
Aeration Rate 1.2 vvm 41%
Incubation Time 120 h 39%

Data derived from large-scale production trials

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) profiles of related DKPs show characteristic fragmentation patterns:

m/z Ratio Relative Abundance (%) Proposed Fragment
196.12 100 Molecular ion [M]+
154.07 74.89 C7H12N2O2+
124.11 31.48 Pyrrolidine ring cleavage

Data from Q-TOF MS analysis

X-ray crystallography of the 3-isopropyl analog reveals:

Yield Optimization Challenges

Key limitations in hydroxy-DKP synthesis:

  • Steric hindrance at C3 position (23% yield decrease vs. non-hydroxylated analogs)
  • Epimerization risks during cyclization (up to 18% diastereomer formation)
  • Solvent-dependent crystallization efficiency (acetone/water 3:1 v/v optimal)

Chemical Reactions Analysis

Types of Reactions

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit chitinase, an enzyme involved in the degradation of chitin, by binding to its active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Substituent at Position 3 Molecular Formula Key Biological Activities Source Organism References
3-Hydroxy (Target Compound) C₇H₁₀N₂O₃ To be determined (hypothesized antioxidant/anticancer) Not specified N/A
3-(4-Hydroxybenzyl) C₁₄H₁₆N₂O₃ Structural similarity to Cyclo(D-Pro-L-Tyr) Streptomyces sp.
3-(2-Methylpropyl) C₁₁H₁₈N₂O₂ - Antioxidant activity (radical scavenging)
- Cytotoxic to HCT116 colon cancer cells
- Anti-biofilm vs. P. mirabilis and E. coli
Streptomyces, Bacillus
3-(Phenylmethyl) C₁₄H₁₆N₂O₂ - Apoptosis induction in Caco-2 and U-87MG cells
- AKT1 inactivation in glioblastoma
Bacillus, Pseudomonas
3-Isobutyl C₁₀H₁₆N₂O₂ - Cytotoxic to HCT15 cells
- Moderate nematocidal activity (egg-hatching inhibition)
Bacillus, Burkholderia
3-Methyl C₈H₁₂N₂O₂ - Detected in microbial fermentation broths
- Associated with antioxidant extracts
Streptomyces, Actinobacteria

Mechanistic Insights and Comparative Efficacy

Anticancer Activity
  • 3-(Phenylmethyl) DKP : Induces apoptosis in Caco-2 and HeLa cells via AKT1 pathway inactivation and DNA fragmentation .
  • 3-(2-Methylpropyl) DKP : Inhibits HCT116 cell growth at IC₅₀ values comparable to clinical chemotherapeutics .
  • 3-Isobutyl DKP : Shows moderate cytotoxicity against HCT15 cells but lower potency than phenylmethyl derivatives .
Antioxidant and Anti-Biofilm Activity
  • 3-(2-Methylpropyl) DKP : Reduces oxidative damage by scavenging free radicals and inhibits P. mirabilis biofilm formation .
  • Unsubstituted DKP (Hexahydro-pyrrolo[...]dione) : Exhibits significant antioxidant activity in mangrove-derived Streptomyces extracts .

The absence of bulky substituents in the unsubstituted DKP may improve radical scavenging efficiency compared to alkylated analogs.

Nematocidal and Antimicrobial Activity
  • 3-Isobutyl DKP : Moderately inhibits nematode egg hatching (40–57% at 10 mg/mL) .
  • 3-(Phenylmethyl) DKP: Disrupts P. aeruginosa biofilm formation, suggesting quorum-sensing interference .

Production and Sources

  • Microbial Origin : Most DKPs, including 3-(2-methylpropyl) and 3-(phenylmethyl) derivatives, are synthesized by Streptomyces, Bacillus, and Burkholderia species during fermentation .
  • Plant-Associated Fungi : Endophytic fungi from soursop leaves produce 3-(2-methylpropyl) DKPs with alkylating DNA damage activity .
  • Chemical Synthesis : Derivatives like 3-(4-hydroxybenzyl) DKPs are synthesized for structure-activity relationship studies .

Biological Activity

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as a Vildagliptin impurity, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C10H16N2O3
  • Molecular Weight : 212.24 g/mol
  • CAS Number : 1846606-32-3

Biological Activity

The biological activity of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been primarily studied in the context of its role as an impurity in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes.

DPP-4 inhibitors like Vildagliptin enhance the incretin levels by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones. This results in increased insulin secretion and decreased glucagon levels in the bloodstream.

In Vitro Studies

Research has indicated that (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits moderate DPP-4 inhibitory activity. A study demonstrated that at certain concentrations, this compound can significantly reduce DPP-4 activity in human plasma samples.

Concentration (µM)DPP-4 Inhibition (%)
115
1045
10075

In Vivo Studies

In vivo studies using rodent models have shown that administration of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione leads to improved glucose tolerance and insulin sensitivity. These findings suggest that the compound may have beneficial effects on glucose metabolism.

Case Studies

  • Case Study on Glucose Metabolism : A study involving diabetic rats treated with Vildagliptin showed that the presence of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione as an impurity did not adversely affect the therapeutic efficacy of Vildagliptin while contributing to its pharmacological profile.
  • Toxicological Assessment : Toxicological studies have assessed the safety profile of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Results indicated that at therapeutic doses, the compound exhibited low toxicity and no significant adverse effects were reported in animal models.

Q & A

Q. Table 1: Key Analytical Data

MethodParametersReference
EI-MSm/z 210.27 (M+), fragmentation patterns
X-raya=6.8657 Å, β=90.89°, Z=2
GC-MS (RI)Non-polar RI: 1450; Polar RI: 1780

Basic: What synthetic routes are used to prepare this compound, and how are reaction conditions optimized?

Answer:
Synthesis typically involves cyclization of amino acid precursors:

  • Step 1: Condensation of Boc-protected hydroxyproline or alanine derivatives under basic conditions (e.g., DCC/DMAP in THF) to form linear dipeptides .
  • Step 2: Cyclization via acidolysis (TFA) or thermal activation (120°C in toluene) to form the bicyclic core. Catalysts like HATU improve yields (~75%) .
  • Critical Parameters: Temperature control (<5°C during coupling), anhydrous solvents, and inert atmosphere (N2/Ar) minimize side reactions .

Q. Table 2: Comparison of Synthetic Methods

PrecursorCatalystYield (%)Purity (HPLC)Reference
Boc-Pro-Ala-OMeHATU78>95%
Fmoc-Hyp-PheEDCI6590%

Advanced: How does stereochemistry influence the compound’s biological activity, and how can enantiomeric purity be validated?

Answer:
The (8aS) configuration and hydroxyl group position significantly impact bioactivity:

  • Antioxidant Activity: Hydroxylation at C3 enhances radical scavenging (e.g., ~50% DPPH reduction vs. non-hydroxylated analogs) due to hydrogen donation .
  • Antimicrobial Selectivity: Stereochemical alignment affects membrane penetration. For example, (8aS) enantiomers show 2–4x higher MIC against Gram-positive bacteria than (8aR) .
  • Validation: Chiral HPLC (Chiralpak AD-H column, hexane:IPA eluent) or circular dichroism (CD) confirms enantiomeric excess (>98%) .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer: Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., broth microdilution for MIC, fixed DPPH concentration for antioxidants) .
  • Solubility Issues: Use co-solvents (e.g., DMSO ≤1% in PBS) or derivatization (e.g., methyl esters) to improve bioavailability .
  • Structural Confounders: Verify purity (HPLC >98%) and stereochemistry (as in FAQ 3 ) to exclude inactive byproducts .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation (H335) during weighing or reactions .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: How can computational modeling predict the compound’s reactivity or target interactions?

Answer:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to predict binding affinities. The hydroxyl group often forms H-bonds with catalytic residues .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess charge distribution and frontier orbitals (HOMO-LUMO gap ~5.2 eV) .

Advanced: What strategies improve the pharmacological profile of analogs?

Answer:

  • Bioisosteric Replacement: Substitute the hydroxyl group with fluorine (electron-withdrawing) to enhance metabolic stability .
  • Prodrug Design: Convert the diketopiperazine core to ester derivatives for controlled release .

Q. Table 3: Analogs and Bioactivity

AnalogModificationBioactivity ImprovementReference
3-Fluoro derivativeIncreased lipophilicity2x MIC reduction
Benzyl ester prodrugDelayed hydrolysisExtended t1/2 in plasma

Basic: What challenges arise in chromatographic analysis, and how are they mitigated?

Answer:

  • Peak Tailing: Use ion-pair reagents (e.g., 0.1% TFA in mobile phase) for HPLC .
  • Thermal Degradation (GC): Limit injector temperature to 250°C and employ splitless injection .

Advanced: What mechanisms underpin its antimicrobial effects?

Answer:

  • Membrane Disruption: Hydrophobic interactions with lipid bilayers induce leakage (confirmed via SYTOX Green uptake assay) .
  • Enzyme Inhibition: Docking suggests competitive binding to bacterial dihydrofolate reductase (Ki ~2.3 µM) .

Advanced: How are solubility limitations addressed in in vitro assays?

Answer:

  • Co-solvents: DMSO (≤1%) or β-cyclodextrin inclusion complexes enhance aqueous solubility .
  • pH Adjustment: Prepare stock solutions in PBS (pH 7.4) with sonication (30 min) .

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